molecular formula C13H15NS B12991772 3-Ethyl-5,7-dimethylquinoline-2-thiol

3-Ethyl-5,7-dimethylquinoline-2-thiol

Cat. No.: B12991772
M. Wt: 217.33 g/mol
InChI Key: DTMNGKXMRQXCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5,7-dimethylquinoline-2-thiol is an organic compound with the molecular formula C13H15NS It is a derivative of quinoline, characterized by the presence of ethyl and methyl groups at specific positions on the quinoline ring, along with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,7-dimethylquinoline-2-thiol typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 5,7-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to introduce the thiol group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,7-dimethylquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding quinoline derivatives with altered functional groups.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Altered quinoline derivatives.

    Substitution: Various alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

3-Ethyl-5,7-dimethylquinoline-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,7-dimethylquinoline-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, making the compound a candidate for antimicrobial and anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the ethyl and additional methyl groups, resulting in different chemical properties.

    5,7-Dimethylquinoline: Similar structure but without the ethyl group and thiol functionality.

    2-Ethylquinoline: Contains the ethyl group but lacks the additional methyl groups and thiol functionality.

Uniqueness

3-Ethyl-5,7-dimethylquinoline-2-thiol is unique due to the combination of its ethyl, methyl, and thiol groups, which confer distinct chemical reactivity and potential applications. The presence of the thiol group, in particular, allows for specific interactions with biological molecules, setting it apart from other quinoline derivatives.

Biological Activity

3-Ethyl-5,7-dimethylquinoline-2-thiol is a sulfur-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅NS. It features a quinoline backbone with ethyl and methyl substituents along with a thiol group, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular Weight215.33 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number917750-47-1

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been evaluated for its efficacy against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

Anticancer Properties

Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells. This compound has shown potential in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress leading to cell death.

Case Study:
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound was found to induce apoptosis in a dose-dependent manner, with an IC₅₀ value determined at approximately 20 µM after 48 hours of treatment.

Anti-inflammatory Effects

Quinoline derivatives have been reported to exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. Preliminary studies suggest that this compound may reduce inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The thiol group may facilitate the generation of ROS, leading to oxidative stress in target cells.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
  • DNA Interaction: Quinoline derivatives often intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of quinoline derivatives. Modifications at various positions on the quinoline ring significantly affect their biological activities.

Compound ModificationBiological Activity
Methyl substitution at C5Enhanced anticancer activity
Ethyl substitution at C3Improved antibacterial properties

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-ethyl-5,7-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-4-10-7-11-9(3)5-8(2)6-12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

DTMNGKXMRQXCMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2NC1=S)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.